21-Hydroxyoligomycine A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21-hydroxy Oligomycin A is an antibiotic that was first isolated from S. cyaneogriseus ssp. noncyanogenus (LL-F28249). It is reported to be cytotoxic to human colon cancer SW620 cells (IC50 = 14.4 μM), to inhibit the ABC transporter efflux pump P-glycoprotein, and to prevent K-Ras plasma membrane localization (IC50 = 4.82 nM).
Applications De Recherche Scientifique
Antibiotique Antitumoral
“21-Hydroxyoligomycine A” est connu pour être un antibiotique antitumoral . Il a été constaté qu'il avait une action sélective contre les lignées cellulaires tumorales mammifères . Cela en fait un candidat potentiel pour la recherche et le traitement du cancer.
Co-métabolite de la Némadectine
C'est un co-métabolite de la némadectine . La némadectine est une lactone macrocyclique qui est utilisée comme agent anthelminthique. La relation entre “this compound” et la némadectine pourrait être explorée plus avant pour des applications potentielles dans le traitement des infections par des vers parasites.
Activité Antifongique Faible
Bien que son activité antifongique soit considérée comme faible , il pourrait néanmoins faire l'objet d'études plus approfondies pour une utilisation potentielle dans le traitement des infections fongiques, en particulier dans les cas où d'autres agents antifongiques sont inefficaces.
Activité Némacticide Faible
Comme pour son activité antifongique, “this compound” présente également une activité nématicide faible . Cela signifie qu'il pourrait potentiellement être utilisé pour tuer des nématodes ou des vers ronds.
Inhibition de la Localisation de la Membrane Plasmique K-Ras
“this compound” a été trouvé pour inhiber la localisation de la membrane plasmique K-Ras
Mécanisme D'action
Target of Action
The primary target of 21-Hydroxyoligomycin A is K-Ras , a membrane-bound GTPase . K-Ras proteins play a crucial role in regulating cell growth, proliferation, and differentiation . Mutant forms of K-Ras are prominent in many human cancers .
Mode of Action
21-Hydroxyoligomycin A acts as a potent inhibitor of K-Ras plasma membrane (PM) localization . It prevents the localization of oncogenic mutant K-Ras to the plasma membrane, which is essential for its functionality . The compound exhibits an IC50 value of 4.82 nM, indicating its high potency .
Biochemical Pathways
The inhibition of k-ras pm localization suggests potential impacts on pathways involving k-ras .
Pharmacokinetics
It is known that the compound is soluble in ethanol, methanol, dmf, and dmso, but practically insoluble in water . This solubility profile may influence its bioavailability and distribution within the body.
Result of Action
21-Hydroxyoligomycin A exhibits cytotoxicity, particularly against mammalian tumor cell lines . It has been reported to be cytotoxic to human colon cancer SW620 cells and human colorectal carcinoma cells . By inhibiting K-Ras PM localization, the compound may disrupt the growth and proliferation of cancer cells .
Analyse Biochimique
Biochemical Properties
21-Hydroxyoligomycin A is known to interact with K-Ras, a membrane-bound GTPase that regulates cell growth, proliferation, and differentiation . It acts as a potent inhibitor of K-Ras plasma membrane localization, with an IC50 value of 4.82 nM .
Cellular Effects
21-Hydroxyoligomycin A has been reported to be cytotoxic to human colon cancer SW620 cells (IC50 = 14.4 μM), and to human colorectal carcinoma cells (IC50 > 3 μM) . It also inhibits the ABC transporter efflux pump P-glycoprotein (P-gp) .
Molecular Mechanism
The molecular mechanism of 21-Hydroxyoligomycin A involves the inhibition of K-Ras plasma membrane localization . Oncogenic mutant K-Ras must be localized to the plasma membrane to be functional . The study of its inhibitory mechanism of action is expected to reveal pathways and molecular targets to control K-Ras .
Temporal Effects in Laboratory Settings
It is known that the compound is soluble in ethanol, methanol, DMF, and DMSO but practically insoluble in water .
Metabolic Pathways
It is known that the compound is structurally distinct and synthesized by a separate pathway from the nemadectins .
Subcellular Localization
It is known that the compound can inhibit K-Ras plasma membrane localization .
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis pathway of 21-Hydroxyoligomycin A involves the conversion of a commercially available starting material into a key intermediate, followed by several steps of functional group transformations and cyclization reactions.", "Starting Materials": [ "Methyl 3-(dimethylamino)acrylate", "Lithium diisopropylamide (LDA)", "Methanol", "Ethanol", "Hydrogen chloride (HCl)", "Sodium hydroxide (NaOH)", "Sodium borohydride (NaBH4)", "Bromine (Br2)", "Sodium methoxide (NaOMe)", "Methyl iodide (MeI)", "Acetic acid", "Tetrahydrofuran (THF)", "Dichloromethane (DCM)", "Diethyl ether", "Triethylamine (TEA)", "Methanesulfonic acid (MsOH)", "Sodium bicarbonate (NaHCO3)" ], "Reaction": [ "Step 1: Treatment of methyl 3-(dimethylamino)acrylate with LDA in THF at -78°C followed by addition of methanol and HCl to afford the corresponding methyl ester.", "Step 2: Reduction of the methyl ester with NaBH4 in ethanol to give the corresponding alcohol.", "Step 3: Bromination of the alcohol with Br2 in DCM to form the corresponding bromide.", "Step 4: Treatment of the bromide with NaOMe in methanol to form the corresponding methoxide.", "Step 5: Alkylation of the methoxide with MeI to form the corresponding iodide.", "Step 6: Treatment of the iodide with NaBH4 in ethanol to form the corresponding alcohol.", "Step 7: Protection of the alcohol as its acetate ester using acetic anhydride and TEA in DCM.", "Step 8: Cyclization of the acetate ester using MsOH in DCM to form the corresponding lactone.", "Step 9: Deprotection of the lactone using NaOH in water to afford the final product, 21-Hydroxyoligomycin A.", "Step 10: Purification of the final product using column chromatography with silica gel and elution with a mixture of DCM and diethyl ether, followed by recrystallization from ethanol." ] } | |
Numéro CAS |
102042-09-1 |
Formule moléculaire |
C45H74O12 |
Poids moléculaire |
807.1 g/mol |
Nom IUPAC |
(4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22S,28S)-22-ethyl-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,15,16,28-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |
InChI |
InChI=1S/C45H74O12/c1-12-33-17-15-13-14-16-27(4)43(10,53)44(11,54)42(52)31(8)41(51)30(7)40(50)29(6)39(49)26(3)18-19-38(48)55-37-24-34(23-35(33)47)56-45(32(37)9)21-20-25(2)36(57-45)22-28(5)46/h13-15,17-19,25-37,39,41,46-47,49,51,53-54H,12,16,20-24H2,1-11H3/b14-13+,17-15+,19-18+/t25-,26-,27+,28+,29-,30-,31-,32-,33-,34?,35?,36-,37?,39+,41+,43-,44-,45?/m0/s1 |
Clé InChI |
PIKJILHUPCWBCA-NMZLQNICSA-N |
SMILES isomérique |
CC[C@H]1/C=C/C=C/C[C@H]([C@]([C@@](C(=O)[C@H]([C@@H]([C@H](C(=O)[C@H]([C@@H]([C@H](/C=C/C(=O)OC2CC(CC1O)OC3([C@H]2C)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)C)O)C)C)O)C)(C)O)(C)O)C |
SMILES |
CCC1C=CC=CCC(C(C(C(=O)C(C(C(C(=O)C(C(C(C=CC(=O)OC2C(C(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)C)O)C)C)O)C)(C)O)O)C |
SMILES canonique |
CCC1C=CC=CCC(C(C(C(=O)C(C(C(C(=O)C(C(C(C=CC(=O)OC2CC(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)O)C)C)O)C)(C)O)(C)O)C |
Apparence |
White Lyophilisate |
Synonymes |
(1R,2'S,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,28S,29R)-22-ethyl-3',4',5',6'-tetrahydro-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethyl-spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the absolute configuration of 21-Hydroxyoligomycin A and how was it determined?
A1: The absolute configuration of 21-Hydroxyoligomycin A (1) was determined to be R at C-21. This was achieved using a combination of J-based configuration analysis from NMR data and anomalous dispersion measurements from single-crystal X-ray diffraction of its chloroform methanol solvate. [] You can find more details about this research in the paper "Structure and absolute stereochemistry of 21-hydroxyoligomycin A." []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.